The compound is classified as a quinazolinone, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, making them significant in drug discovery. The specific compound, 2-(3-hydroxyphenyl)-1H-quinazolin-4-one, can be sourced from various synthetic pathways that involve the reaction of anthranilic acid derivatives with aldehydes or other appropriate substrates.
The synthesis of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one typically involves several key steps:
For example, one synthesis method described involves stirring anthranilamide with various aldehydes in DMSO under aerobic conditions, leading to the formation of multiple quinazolinone derivatives .
The molecular structure of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, IR spectra would show characteristic peaks for N-H bonds and C=O stretching vibrations .
2-(3-hydroxyphenyl)-1H-quinazolin-4-one participates in various chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups that can stabilize intermediates formed during these reactions .
The mechanism of action of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one primarily relates to its biological activities:
In vitro studies have demonstrated that this compound interacts with specific binding sites on target enzymes, leading to inhibition and subsequent biological effects .
The physical and chemical properties of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one include:
These properties are crucial for determining the compound's suitability for various applications .
The applications of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one extend across several fields:
The quinazolinone scaffold has evolved from a chemical curiosity to a privileged structure in anticancer drug discovery. Early interest emerged from natural alkaloids like those isolated from Dichroa febrifuga, which demonstrated antimalarial properties, but the scaffold's true potential was unlocked when researchers recognized its structural compatibility with biological targets involved in cancer progression [3] [7]. The 4-quinazolinone core—a bicyclic system fusing benzene and pyrimidine rings—provides a versatile platform for synthetic modification, enabling precise modulation of electronic and steric properties [4] [8].
A significant milestone was the discovery that 2- and 3-substituted quinazolin-4(3H)-ones could disrupt microtubule dynamics by inhibiting tubulin polymerization. For instance, compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) exhibited sub-50 nM potency against HT29 colon cancer cells by binding to the colchicine site, while styrylquinazolinones 64 and 65 (2-(2/3-methoxystyryl derivatives) showed sub-μM cytotoxicity across glioblastoma (U87) and ovarian (A2780) cell lines [1]. These findings validated quinazolinones as viable alternatives to taxanes and vinca alkaloids, particularly against drug-resistant cancers. Mechanistically, lead compounds like 39 and 64 induced G2/M cell cycle arrest—a hallmark of tubulin inhibition—comparable to the control drug nocodazole [1] [2]. Parallel research identified quinazolinones as kinase inhibitors, exemplified by FDA-approved drugs erlotinib and gefitinib targeting EGFR, which expanded the scaffold’s therapeutic relevance [7].
Table 1: Anticancer Quinazolinone Derivatives with Hydroxyl/Methoxy Substitutions
Compound | Structure | Key Biological Activity | Reference |
---|---|---|---|
2-(3-Hydroxyphenyl)-1H-quinazolin-4-one | Core scaffold with 3-hydroxyphenyl at C2 | PARP inhibition, Tubulin binding | [5] [6] |
2-(4-Hydroxystyryl)quinazolin-4(3H)-one (63) | Styryl with para-hydroxyl | Broad-spectrum cytotoxicity (sub-μM GI50) | [1] |
2-(2-Methoxystyryl)quinazolin-4(3H)-one (64) | Styryl with ortho-methoxy | Tubulin polymerization inhibition (IC50 < 1 μM) | [1] |
2-(3-Methoxystyryl)quinazolin-4(3H)-one (65) | Styryl with meta-methoxy | Enhanced cytotoxicity vs. p-methoxy analogue | [1] |
The 3-hydroxyphenyl group at C2 of the quinazolinone core confers unique pharmacophoric features essential for target engagement. Positional isomerism profoundly influences bioactivity: Meta-hydroxylation (3-position) optimizes hydrogen-bonding networks with residues in enzymatic pockets, whereas ortho- or para-substitutions alter steric accessibility and electron distribution [2] [9]. Crystallographic studies of analogous compounds like 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one reveal that the phenol ring inclines at 81.25° relative to the quinazolinone plane, creating a twisted conformation that enhances complementarity with asymmetric binding sites (e.g., tubulin’s colchicine domain) [9]. This geometry facilitates bidirectional interactions:
Table 2: Structure-Activity Relationships (SAR) of C2-Substituted Quinazolinones
C2 Substituent | Tubulin Inhibition | Cytotoxicity (Avg. GI50) | Key Interactions |
---|---|---|---|
3-Hydroxyphenyl | +++ | < 1 μM | H-bonding (Tyrβ224), π-stacking (Leuβ248) |
4-Hydroxyphenyl | ++ | 1–5 μM | H-bonding (Asnβ101), moderate hydrophobic contact |
2-Methoxyphenyl | ++++ | 0.2–0.8 μM | Van der Waals with Ileβ378, dipole stabilization |
Phenyl (unsubstituted) | + | >10 μM | Weak hydrophobic interactions only |
The hydroxyl group’s role extends beyond direct target binding. It enhances solubility and influences molecular packing in solid states, as evidenced by helices formed via O–H···O hydrogen bonds in crystals—a property exploitable in formulation [9]. In PARP inhibition, the meta-hydroxyl augments chelation with catalytic zinc ions, increasing binding affinity over non-hydroxylated analogues [6]. Computational docking of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one into PARP-1 (PDB: 4UND) predicts a binding energy of –9.2 kcal/mol, with the hydroxyl forming critical hydrogen bonds to Gly863 and Ser904 [5] [6].
Table 3: Synthetic Routes to 2-(3-Hydroxyphenyl)quinazolin-4-ones
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Acid-catalyzed cyclocondensation | Anthranilamide + 3-hydroxybenzaldehyde, HCl/EtOH, reflux | 60–75 | Scalable, single step [4] [8] |
Photochemical synthesis | Anthranilamide + aldehyde, visible light, 6–12 h | 82–90 | Green chemistry, no catalyst [6] |
Microwave-assisted | Anthranilamide + aldehyde, PTSA, 140°C, 15 min | 85–95 | Rapid, high purity [4] |
Synthetic accessibility underpins the pharmacophore’s utility. The most efficient route involves acid-catalyzed cyclocondensation of anthranilamide and 3-hydroxybenzaldehyde, yielding 70–78% under solvent-free microwave irradiation [4] [8]. Photochemical methods using visible light offer catalyst-free alternatives with >82% yield and demonstrate the chromophoric potential of these compounds, exhibiting solvatochromic shifts from 340 nm (apolar) to 375 nm (polar solvents) due to intramolecular charge transfer [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: